(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1213352-71-6
VCID: VC11563917
InChI: InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O
Molecular Formula: C14H17Cl2NO4
Molecular Weight: 334.2

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid

CAS No.: 1213352-71-6

Cat. No.: VC11563917

Molecular Formula: C14H17Cl2NO4

Molecular Weight: 334.2

Purity: 95

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid - 1213352-71-6

Specification

CAS No. 1213352-71-6
Molecular Formula C14H17Cl2NO4
Molecular Weight 334.2
IUPAC Name (2S)-3-(2,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
SMILES CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid . Alternative designations include:

  • Boc-Phe(2,5-Cl₂)-OH

  • Boc-2,5-Dichloro-L-Phenylalanine

  • L-Phenylalanine, 2,5-dichloro-N-[(1,1-dimethylethoxy)carbonyl]- .

Molecular Formula and CAS Registry

The molecular formula C₁₄H₁₇Cl₂NO₄ corresponds to a molar mass of 334.2 g/mol . Its Chemical Abstracts Service (CAS) registry number is 1213352-71-6, ensuring unambiguous identification in chemical databases .

Structural Characterization

The compound features:

  • A L-configuration chiral center at the α-carbon.

  • A 2,5-dichlorophenyl aromatic ring, which enhances lipophilicity and steric bulk.

  • A tert-butoxycarbonyl (Boc) group protecting the amino functionality, enabling selective deprotection during peptide synthesis .

The spatial arrangement of these groups is critical for its reactivity, as demonstrated by its predicted density of 1.323±0.06 g/cm³ .

Synthesis and Manufacturing

Key Reaction Parameters

  • Temperature: Boc protection reactions commonly proceed at 0–25°C.

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical media.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) may accelerate the reaction .

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
Density1.323±0.06 g/cm³
Boiling Point474.3±45.0 °C
pKa3.75±0.12
Storage Conditions2–8°C, dry, sealed container

The low pKa (3.75) reflects the carboxylic acid’s ionization tendency in aqueous solutions, influencing solubility and reactivity .

Spectral Characteristics

Though spectral data (NMR, IR) are absent in the provided sources, analogous Boc-protected amino acids exhibit:

  • ¹H NMR: Resonances for tert-butyl groups (~1.4 ppm) and aromatic protons (~7.2–7.5 ppm).

  • IR: Stretches for carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) makes this compound valuable in solid-phase peptide synthesis (SPPS). It enables sequential coupling of amino acids while minimizing side reactions .

Comparative Analysis with Fluorinated Analogs

A structurally similar compound, (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid (PubChem CID: 7021059), offers insights into halogen effects :

PropertyDichloro Derivative (This Compound)Trifluoro Analog
Molecular Weight334.2 g/mol319.28 g/mol
Halogen Substituents2 Cl atoms3 F atoms
pKa3.75Not Reported

Chlorine’s higher atomic weight and lipophilicity compared to fluorine may enhance membrane permeability in drug candidates .

Future Research Directions

  • Biological Activity Screening: Evaluate the compound’s efficacy in kinase inhibition or receptor binding assays.

  • Synthetic Optimization: Develop greener solvents or catalytic systems for large-scale production.

  • Crystallography: Resolve single-crystal structures to elucidate conformation-activity relationships.

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